molecular formula C10H10ClFO2 B14872603 2-Chloro-3'-fluoro-4'-methoxypropiophenone

2-Chloro-3'-fluoro-4'-methoxypropiophenone

Cat. No.: B14872603
M. Wt: 216.63 g/mol
InChI Key: GUHGVAYCSNVHDV-UHFFFAOYSA-N
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Description

2-Chloro-3’-fluoro-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro, fluoro, and methoxy substituent on the aromatic ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’-fluoro-4’-methoxypropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an appropriate aromatic compound followed by halogenation and methoxylation reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3’-fluoro-4’-methoxypropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient synthesis. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-fluoro-4’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄)

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-chloro-1-(3-fluoro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3

InChI Key

GUHGVAYCSNVHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)F)Cl

Origin of Product

United States

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